molecular formula C27H23FO7 B3531377 ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE

ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE

Cat. No.: B3531377
M. Wt: 478.5 g/mol
InChI Key: ATUAVNYNTUQJOQ-UHFFFAOYSA-N
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Description

ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the methoxy and fluorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using methoxy and fluorophenyl reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure might interact with biological targets.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. These interactions can involve:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Modulation of gene expression: The compound might affect the transcription of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE can be compared to other similar compounds, such as:

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound shares the dimethoxyphenyl group but lacks the chromene and fluorophenyl elements, making it less complex and potentially less versatile in its applications.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups may exhibit comparable biological activities but differ in their overall chemical behavior due to variations in their core structures.

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FO7/c1-4-33-27(30)26-24(16-9-12-21(31-2)23(13-16)32-3)25(29)19-11-10-18(14-22(19)35-26)34-15-17-7-5-6-8-20(17)28/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUAVNYNTUQJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE
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ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE
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ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE
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ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE
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ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE

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